2-(1-Hexylpiperidin-4-yl)ethan-1-ol
Description
2-(1-Hexylpiperidin-4-yl)ethan-1-ol is a tertiary alcohol featuring a piperidine ring substituted with a hexyl group at the nitrogen atom and an ethanol moiety at the 4-position. Its molecular formula is C₁₃H₂₇NO, with a molar mass of 213.36 g/mol. Structural analogs and related piperidine derivatives offer insights into its likely properties and behavior .
Properties
Molecular Formula |
C13H27NO |
|---|---|
Molecular Weight |
213.36 g/mol |
IUPAC Name |
2-(1-hexylpiperidin-4-yl)ethanol |
InChI |
InChI=1S/C13H27NO/c1-2-3-4-5-9-14-10-6-13(7-11-14)8-12-15/h13,15H,2-12H2,1H3 |
InChI Key |
OWQRJRLOEXZUAI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCN1CCC(CC1)CCO |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Physicochemical Properties
The hexyl chain in 2-(1-Hexylpiperidin-4-yl)ethan-1-ol distinguishes it from shorter-chain analogs. For example:
- Solubility : Shorter-chain analogs (e.g., isopropyl) may exhibit higher aqueous solubility due to reduced steric hindrance and lower molecular weight.
Spectroscopic Trends
Analogous compounds provide NMR reference points:
- ¹H/¹³C NMR: In 2-(4-(tert-butoxy)phenyl)ethan-1-ol, the ethanol moiety’s protons resonate at δ ~1.5–3.5 ppm (¹H) and δ ~60–70 ppm (¹³C). The hexyl chain’s protons would likely appear upfield (δ ~0.8–1.5 ppm), with carbons at δ ~14–35 ppm .
Functional and Application Comparisons
Pharmaceutical Relevance
- 1-(4-(Piperidin-4-yl)phenyl)ethan-1-ol hydrochloride : Used in drug discovery for its rigid aromatic backbone and hydrogen-bonding capability . The hexyl analog’s extended alkyl chain could modulate pharmacokinetics (e.g., prolonged half-life via increased lipophilicity).
- 2-[1-(Propan-2-yl)piperidin-4-yl]ethan-1-ol : Smaller substituents favor applications in small-molecule crystallography (e.g., SHELX-refined structures) due to lower steric complexity .
Material Science Potential
Hexyl-substituted piperidines may serve as surfactants or polymer additives, leveraging their amphiphilic nature. In contrast, phenyl-substituted analogs are explored in resin synthesis due to aromatic stability .
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